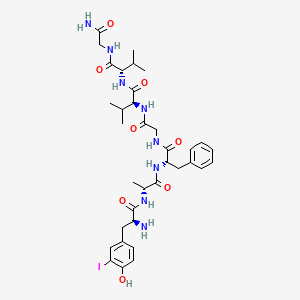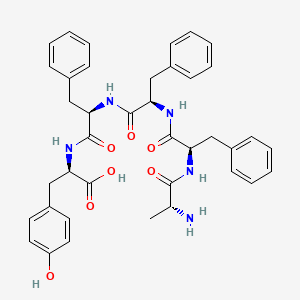
L-Histidyl-L-tyrosylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Histidyl-L-tyrosylglycine is a tripeptide composed of the amino acids histidine, tyrosine, and glycine. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicine, biochemistry, and cosmetics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-Histidyl-L-tyrosylglycine can be synthesized using classical solution methods or solid-phase peptide synthesis. The process involves the sequential addition of protected amino acids to a growing peptide chain. Common protecting groups used include Fmoc (9-fluorenylmethoxycarbonyl) for the amino group and tBu (tert-butyl) for the side chains. The peptide bonds are formed using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) .
Industrial Production Methods
Industrial production of this compound typically involves automated peptide synthesizers that can handle large-scale synthesis. The process is optimized for high yield and purity, often involving purification steps such as HPLC (High-Performance Liquid Chromatography) to isolate the desired peptide from by-products and unreacted starting materials .
Análisis De Reacciones Químicas
Types of Reactions
L-Histidyl-L-tyrosylglycine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target the imidazole ring of histidine or the phenolic group of tyrosine.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts or under basic conditions.
Major Products
Oxidation: Dityrosine, quinones.
Reduction: Reduced forms of histidine and tyrosine.
Substitution: Modified peptides with new functional groups.
Aplicaciones Científicas De Investigación
L-Histidyl-L-tyrosylglycine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide chemistry and reactions.
Biology: Investigated for its role in cellular signaling and enzyme interactions.
Medicine: Potential therapeutic applications in wound healing, anti-inflammatory treatments, and as an antioxidant.
Industry: Utilized in cosmetic formulations for its skin-rejuvenating properties
Mecanismo De Acción
L-Histidyl-L-tyrosylglycine exerts its effects through various molecular targets and pathways:
Collagen Synthesis: Stimulates collagen production by fibroblasts, enhancing wound healing and skin repair.
Antioxidant Activity: Reduces reactive oxygen species (ROS) levels, protecting cells from oxidative stress.
Anti-inflammatory Effects: Modulates inflammatory pathways, reducing cytokine production and inflammation
Comparación Con Compuestos Similares
Similar Compounds
Glycyl-L-histidyl-L-lysine (GHK): Known for its wound healing and anti-aging properties.
L-Tryptophylglycyl-L-isoleucyl-L-histidyl-L-histidine: Another tripeptide with potential biological activities
Uniqueness
L-Histidyl-L-tyrosylglycine is unique due to its specific amino acid composition, which imparts distinct biological activities. Its combination of histidine, tyrosine, and glycine allows it to participate in unique chemical reactions and interact with specific molecular targets, making it valuable for various applications .
Propiedades
Número CAS |
646065-38-5 |
|---|---|
Fórmula molecular |
C17H21N5O5 |
Peso molecular |
375.4 g/mol |
Nombre IUPAC |
2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C17H21N5O5/c18-13(6-11-7-19-9-21-11)16(26)22-14(17(27)20-8-15(24)25)5-10-1-3-12(23)4-2-10/h1-4,7,9,13-14,23H,5-6,8,18H2,(H,19,21)(H,20,27)(H,22,26)(H,24,25)/t13-,14-/m0/s1 |
Clave InChI |
PZUZIHRPOVVHOT-KBPBESRZSA-N |
SMILES isomérico |
C1=CC(=CC=C1C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC2=CN=CN2)N)O |
SMILES canónico |
C1=CC(=CC=C1CC(C(=O)NCC(=O)O)NC(=O)C(CC2=CN=CN2)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Chloro-2-nitro-phenoxy)-1-[4-(4-fluoro-phenoxy)-piperidin-1-yl]-ethanone](/img/structure/B12592802.png)

![N-[2-(1H-Imidazol-5-yl)ethyl]-D-serinamide](/img/structure/B12592813.png)
![4-Chloro-3-{[(triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B12592821.png)




![Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12592842.png)

![3-[3,4-Bis(octyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile](/img/structure/B12592862.png)



